2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
2-Methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a 1,2-dihydroisoquinoline core substituted with a methyl group at position 2 and a carboxamide group at position 2. The carboxamide nitrogen is further modified with a 2-(morpholin-4-yl)ethyl substituent.
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H21N3O3/c1-19-12-15(13-4-2-3-5-14(13)17(19)22)16(21)18-6-7-20-8-10-23-11-9-20/h2-5,12H,6-11H2,1H3,(H,18,21) |
InChI Key |
OUHGMQLSHZYRLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Formation of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds related to 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that similar isoquinoline derivatives can inhibit specific enzymes involved in cancer cell proliferation. The compound may modulate pathways associated with apoptosis and cell cycle regulation, making it a candidate for further evaluation in oncology .
Enzyme Inhibition
The compound's ability to inhibit certain enzymes has been documented in various studies. It may interact with kinases or other enzymes implicated in disease pathways, which could lead to therapeutic applications in conditions such as cancer or neurodegenerative diseases. The precise mechanisms of action are still under investigation but are believed to involve competitive inhibition or allosteric modulation of target proteins .
Synthesis Routes
The synthesis of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. Common reagents include:
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvents
- Triethylamine (TEA) as a base
- Oxidizing agents such as potassium permanganate for functional group modifications
The overall synthetic strategy can be summarized as follows:
- Formation of the Dihydroisoquinoline Core : This may involve cyclization reactions starting from simpler precursors.
- Introduction of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
- Carboxamide Formation : Typically involves coupling reactions with carboxylic acid derivatives or amides.
Industrial Production
For industrial applications, continuous flow reactors and automated synthesis platforms are employed to enhance yield and efficiency. Purification techniques such as recrystallization and chromatography are crucial for obtaining high-purity products suitable for research and development.
Anticancer Studies
A notable study focused on the anticancer activity of isoquinoline derivatives demonstrated that compounds with similar structures exhibited cytotoxic effects against various human cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Neuroprotective Effects
Another area of research has explored the neuroprotective potential of isoquinoline derivatives. Compounds that share structural similarities with 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have shown promise in models of neurodegeneration, suggesting their potential utility in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and pharmacological properties of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (hereafter referred to as Compound A) are best understood in the context of analogs with modifications to the N-alkyl/aryl substituent, the isoquinoline core, or the carboxamide group. Below is a detailed comparison based on published
Key Structural Analogs and Pharmacological Data
Research Findings and Mechanistic Insights
- Impact of the Morpholine Substituent : The introduction of a 2-(morpholin-4-yl)ethyl group in Compound A (Ki = 221 nM) resulted in significantly lower affinity compared to the n-pentyl analog (Compound 3 , Ki = 16 nM). This suggests that the morpholine group introduces steric hindrance or disrupts optimal hydrophobic interactions with the receptor binding pocket .
- Role of Alkyl Chain Length : Compound 3 ’s n-pentyl chain likely enhances binding through favorable van der Waals interactions, a feature absent in Compound A due to the morpholine’s rigidity and polarity.
Biological Activity
The compound 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a derivative of isoquinoline and morpholine, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is C18H24N2O3, with a molecular weight of approximately 320.40 g/mol. The structure consists of an isoquinoline core substituted with a morpholine group, which is known to enhance solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that derivatives of isoquinoline exhibit significant antimicrobial properties. For instance, compounds related to 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide have shown efficacy against various bacterial strains. In vitro assays demonstrated that certain derivatives possess inhibitory effects on DNA gyrase, a crucial enzyme for bacterial DNA replication. The compound's antibacterial activity was notably enhanced in the presence of efflux pump inhibitors, suggesting that it may overcome resistance mechanisms in bacteria .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that isoquinoline derivatives can induce cytotoxicity in various cancer cell lines. For example, one study found that related compounds exhibited significant inhibition of HepG2 liver cancer cells at concentrations as low as 50 µM . The mechanisms underlying this activity may involve the induction of apoptosis and cell cycle arrest.
The biological activities of 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial replication and cancer cell proliferation.
- Nitric Oxide Modulation : By affecting NOS activity, it may alter platelet function and vascular responses.
- Cellular Signaling Pathways : The compound could influence various signaling pathways related to apoptosis and cell growth.
Case Studies
A series of case studies have been conducted to assess the therapeutic potential of isoquinoline derivatives:
| Study | Compound Tested | Biological Activity | Model Used |
|---|---|---|---|
| Isoquinoline Derivative | Antibacterial | E. coli | |
| Acetoxy Quinoline | Antiplatelet | In vitro assays | |
| Isoquinoline Derivative | Cytotoxicity | HepG2 cells |
These studies highlight the diverse biological activities associated with compounds structurally related to 2-methyl-N-[2-(morpholin-4-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide.
Q & A
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodology : Implement intra- and inter-laboratory reproducibility studies with ANOVA analysis. Control for batch-to-batch variability via quality-by-design (QbD) principles. Use Bayesian statistics to quantify uncertainty in yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
